Fipexide

Description

FIPEXIDE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for attention deficit hyperactivity disorder. It was withdrawn in at least one region.

regulates dopaminergic systems at macromolecular level

Structure

3D Structure

Properties

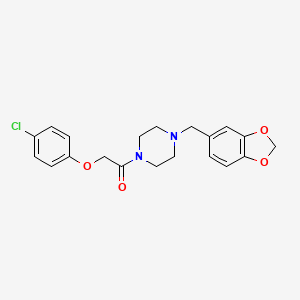

IUPAC Name |

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4/c21-16-2-4-17(5-3-16)25-13-20(24)23-9-7-22(8-10-23)12-15-1-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUJHVVEMMWLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044657 | |

| Record name | Fipexide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34161-24-5 | |

| Record name | Fipexide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34161-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fipexide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034161245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipexide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13790 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fipexide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fipexide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIPEXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG44VME01D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fipexide's Mechanism of Action in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fipexide, a piperazine derivative, was developed and used in the 1980s for the treatment of senile dementia and other cognitive impairments.[2] Its cognitive-enhancing properties are believed to be mediated, at least in part, by its interaction with the central dopaminergic system.[1] A key aspect of this compound's pharmacology is its metabolism to 1-(3,4-methylenedioxybenzyl)piperazine (MDBZP), a psychoactive compound that likely contributes significantly to the overall effects of the parent drug.[2] Due to rare but severe adverse effects, including fever and hepatitis, this compound is no longer in clinical use. However, understanding its mechanism of action remains relevant for the development of new nootropic and neuroprotective agents.

Pharmacodynamics

The primary mechanism of action of this compound in the central nervous system appears to be the modulation of dopaminergic neurotransmission.[1][3] This is primarily achieved through the inhibition of adenylate cyclase, an enzyme crucial for intracellular signaling downstream of dopamine receptors.

Dopaminergic System Modulation

Studies have shown that this compound reduces the activity of adenylate cyclase in the striatum, a brain region critical for cognitive function and motor control.[1] This inhibition was observed under both basal conditions and in response to dopamine stimulation, suggesting a direct or indirect modulatory role on the dopamine signaling cascade.[1] By reducing the production of cyclic AMP (cAMP), this compound may alter the excitability of striatal neurons and influence dopamine-dependent cognitive processes.

Role of the Metabolite MDBZP

This compound is extensively metabolized to MDBZP.[2] MDBZP is known to have psychoactive properties, with actions that can be similar to amphetamine, affecting dopamine, norepinephrine, and serotonin transporters. While specific quantitative data on MDBZP's affinity for these transporters is not available in the context of this compound metabolism, its formation is a critical factor in the overall pharmacological profile of this compound.

Cholinergic System Interaction

While the primary focus of this compound research has been on the dopaminergic system, the cholinergic system is a well-established target for cognitive enhancement. A potential interaction between this compound and the cholinergic system has been suggested but remains to be fully elucidated.

Quantitative Data

Despite the evidence for its mechanism of action, specific quantitative data such as receptor binding affinities (Kᵢ) and enzyme inhibition constants (IC₅₀) for this compound and its primary metabolite, MDBZP, are not well-documented in publicly available literature. The following tables summarize the qualitative findings.

Table 1: Receptor Binding Affinity of this compound and MDBZP

| Compound | Receptor/Transporter | Binding Affinity (Kᵢ) | Citation |

| This compound | Dopamine Receptors | Not Reported | [1][3] |

| This compound | Acetylcholine Receptors | Not Reported | |

| MDBZP | Dopamine Transporter (DAT) | Not Reported | |

| MDBZP | Norepinephrine Transporter (NET) | Not Reported | |

| MDBZP | Serotonin Transporter (SERT) | Not Reported |

Table 2: Enzyme Inhibition Data for this compound

| Enzyme | Tissue | Inhibition Constant (IC₅₀) | Citation |

| Adenylate Cyclase | Rat Striatum | Not Reported | [1] |

Table 3: Effects of this compound on Neurotransmitter Levels

| Neurotransmitter | Brain Region | Change in Level | Citation |

| Dopamine | Striatum | Not Reported | [1] |

| Acetylcholine | Not Specified | Not Reported |

Experimental Protocols

Radioligand Receptor Binding Assay (Generalized)

This assay is used to determine the affinity of a compound for a specific receptor.

-

Tissue Preparation: A specific brain region (e.g., striatum) is homogenized in a suitable buffer. The homogenate is then centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-spiperone for D₂ dopamine receptors) and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Adenylate Cyclase Activity Assay (Generalized)

This assay measures the ability of a compound to inhibit the production of cAMP.

-

Membrane Preparation: Striatal tissue is homogenized, and a crude membrane fraction is prepared by centrifugation.

-

Assay Reaction: The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylate cyclase), Mg²⁺ (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compound (this compound) at various concentrations. The reaction can be initiated with or without a stimulator like dopamine.

-

cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that causes 50% inhibition of adenylate cyclase activity (IC₅₀) is calculated.

Visualizations

Signaling Pathways

Caption: Proposed mechanism of this compound action in a postsynaptic striatal neuron.

Experimental Workflow

References

- 1. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piracetam and this compound prevent PTZ-kindling-provoked amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [this compound: a new drug for the regulation of dopaminergic system at the macromolecular level] - PubMed [pubmed.ncbi.nlm.nih.gov]

Fipexide: A Technical Guide to its Chemical Structure and Synthesis

Fipexide is a psychoactive compound of the piperazine class, formerly used as a nootropic agent for the treatment of senile dementia in Italy and France.[1] Developed in 1983, its use has declined due to rare but severe adverse reactions.[1] This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is chemically described as the amide union of parachlorophenoxyacetate and methylenedioxybenzylpiperazine (MDBZP).[1] Its metabolism has been shown to yield MDBZP, which significantly contributes to its biological effects.[1]

| Identifier | Value |

| IUPAC Name | 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone[1][2] |

| Molecular Formula | C₂₀H₂₁ClN₂O₄[1] |

| Molar Mass | 388.85 g·mol⁻¹[1] |

| CAS Number | 34161-24-5[1] |

| SMILES String | Clc4ccc(OCC(=O)N1CCN(CC1)Cc2ccc3OCOc3c2)cc4[1] |

| InChI Key | BFUJHVVEMMWLHC-UHFFFAOYSA-N[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the alkylation of piperazine followed by a base-catalyzed displacement reaction.

Experimental Protocol

Step 1: Synthesis of 1,4-bis-piperonylpiperazine

-

Reactants : Piperazine (1 equivalent), Piperonyl chloride (2 equivalents), and Cetrimonium bromide (catalytic amount).

-

Solvent : A suitable organic solvent for phase-transfer catalysis (PTC).

-

Procedure :

-

Dissolve piperazine in the chosen solvent.

-

Add piperonyl chloride and cetrimonium bromide to the reaction mixture.

-

Stir the reaction at an appropriate temperature to facilitate the PTC alkylation.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up to isolate the 1,4-bis-piperonylpiperazine intermediate. This typically involves extraction and purification by crystallization or chromatography.

-

Step 2: Synthesis of this compound

-

Reactants : 1,4-bis-piperonylpiperazine (1 equivalent) and 4-Chlorophenoxyacetic acid.

-

Catalyst : A suitable base.

-

Procedure :

-

Treat the 1,4-bis-piperonylpiperazine intermediate with 4-Chlorophenoxyacetic acid in the presence of a base.

-

The base facilitates the displacement of one of the piperonyl groups.

-

The reaction progress is monitored until completion.

-

The final product, this compound, is isolated and purified using standard techniques such as crystallization or column chromatography.

-

Synthesis Workflow

Caption: Synthetic pathway of this compound.

Proposed Mechanism of Action

This compound is believed to exert its nootropic effects, at least in part, through the modulation of dopaminergic neurotransmission.[3] Studies have indicated that this compound can reduce the activity of striatal adenylate cyclase, both in its basal state and when stimulated by dopamine.[3][4]

Caption: Proposed mechanism of action of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H21ClN2O4 | CID 3351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Pharmacokinetics and Bioavailability of Fipexide in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fipexide, a nootropic agent formerly marketed for the treatment of cognitive disorders, was withdrawn from the market due to concerns regarding its toxicity. Despite its discontinued clinical use, the study of its pharmacokinetics and biotransformation in animal models provides valuable insights into the metabolic pathways of piperazine derivatives and the generation of potentially reactive metabolites. This technical guide synthesizes the available scientific literature on the pharmacokinetics and bioavailability of this compound in various animal models, with a focus on its metabolic fate. Due to the limited availability of quantitative in vivo pharmacokinetic data, this guide emphasizes the qualitative aspects of this compound's metabolism, the analytical methodologies employed for its study, and the experimental protocols that can be inferred from published research.

Introduction

This compound is a piperazine derivative with nootropic properties that was developed for the management of senile dementia and other cognitive impairments. However, reports of adverse effects, including hepatotoxicity, led to its withdrawal from the pharmaceutical market.[1][2] The toxicity profile of this compound is thought to be linked to its extensive metabolism and the formation of reactive intermediates.[1][3] Understanding the pharmacokinetic profile and metabolic pathways of this compound in preclinical animal models is crucial for contextualizing its toxicological findings and for informing the development of safer compounds with similar scaffolds.

This guide provides a comprehensive overview of the metabolic pathways of this compound, summarizes the identified metabolites in various animal species, and details the experimental methodologies used in these studies.

Metabolic Pathways of this compound

The metabolism of this compound has been investigated in vitro using liver microsomes from humans, rats, mice, and dogs, as well as in vivo through the analysis of rat urine.[1][4] The primary metabolic transformations of this compound involve hydrolysis of the amide bond and modifications of the methylenedioxybenzyl moiety.

Two major initial pathways are:

-

Hydrolysis: The amide bond of this compound is cleaved, leading to the formation of 3,4-methylenedioxybenzylpiperazine (MDBP) and 4-chlorophenoxyacetic acid (4-CPA).[1][4]

-

Oxidative Metabolism: this compound can undergo N-oxidation or hydroxylation on the piperazine ring or the benzyl group.[1] A critical oxidative pathway is the demethylenation of the methylenedioxy ring, which results in the formation of a catechol metabolite. This catechol can be further oxidized to a highly reactive ortho-quinone intermediate, which is capable of binding to cellular macromolecules and is a potential mediator of this compound's toxicity.[1][3]

The following diagram illustrates the main metabolic pathways of this compound.

Summary of this compound Metabolites in Animal Models

The metabolites of this compound have been identified in in vitro and in vivo studies in several animal species. A summary of these findings is presented in the table below.

| Metabolite | Animal Model(s) | Matrix | Analytical Method | Reference(s) |

| 3,4-Methylenedioxybenzylpiperazine (MDBP) | Rat, Mouse, Dog (in vitro); Rat (in vivo) | Liver Microsomes, Urine | LC/MS, GC-MS | [1][4] |

| 4-Chlorophenoxyacetic acid (4-CPA) | Rat, Mouse, Dog (in vitro); Rat (in vivo) | Liver Microsomes, Urine | LC/MS, GC-MS | [1][4] |

| This compound N-oxide | Rat, Mouse, Dog (in vitro) | Liver Microsomes | LC/MS | [1] |

| Hydroxylated this compound | Rat, Mouse, Dog (in vitro) | Liver Microsomes | LC/MS | [1] |

| Demethylenated this compound (Catechol) | Rat, Mouse, Dog (in vitro) | Liver Microsomes | LC/MS | [1] |

| Ortho-quinone of Demethylenated this compound | Rat, Mouse, Dog (in vitro) | Liver Microsomes | LC/MS (trapping) | [1] |

| 1-[2-(4-Chlorophenoxy)acetyl]piperazine | Rat (in vivo) | Urine | GC-MS | [4] |

| N-(4-Hydroxy-3-methoxy-benzyl)piperazine | Rat (in vivo) | Urine | GC-MS | [4] |

| Piperazine | Rat (in vivo) | Urine | GC-MS | [4] |

| N-(3,4-Methylenedioxybenzyl)ethylenediamine | Rat (in vivo) | Urine | GC-MS | [4] |

| N-[2-(4-Chlorophenoxy)acetyl]ethylenediamine | Rat (in vivo) | Urine | GC-MS | [4] |

Experimental Protocols

In Vitro Metabolism in Liver Microsomes

This protocol describes a general workflow for assessing the metabolic stability and identifying the metabolites of this compound using liver microsomes from various animal species.

Methodology:

-

Preparation of Incubation Mixture: Liver microsomes from the selected animal species (e.g., rat, dog) are thawed on ice. A master mix is prepared containing a buffer (e.g., potassium phosphate buffer, pH 7.4), the NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and magnesium chloride.

-

Incubation: this compound, dissolved in a suitable solvent like methanol or DMSO, is added to the incubation mixture. The final concentration of the organic solvent is typically kept below 1% to avoid inhibition of metabolic enzymes. The reaction is initiated by the addition of liver microsomes and the mixture is incubated at 37°C in a shaking water bath.

-

Sample Collection and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is terminated by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug and its metabolites, is collected for analysis.

-

Analytical Method: The supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS) or Tandem Mass Spectrometry (LC/MS/MS). This allows for the separation, identification, and quantification of this compound and its metabolites.[1]

In Vivo Metabolism and Metabolite Identification in Rat Urine

This protocol outlines the general procedure for studying the in vivo metabolism of this compound by analyzing urine samples from dosed rats.

Methodology:

-

Animal Dosing: Male Wistar rats are typically used for these studies. This compound is administered orally or intraperitoneally at a specified dose. The animals are then housed in metabolic cages that allow for the separate collection of urine and feces.

-

Urine Collection: Urine is collected over a specified period (e.g., 24 or 48 hours) post-dosing. The samples are stored frozen until analysis.

-

Sample Preparation:

-

Enzymatic Hydrolysis: To detect conjugated metabolites, a portion of the urine sample may be treated with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate conjugates.

-

Extraction: The urine sample (with or without hydrolysis) is subjected to a liquid-liquid extraction or solid-phase extraction to isolate the drug and its metabolites from the urinary matrix.

-

Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the extracted analytes are often derivatized (e.g., by acetylation) to improve their volatility and chromatographic properties.[4]

-

-

Analytical Method: The prepared samples are analyzed by GC-MS. The mass spectra of the detected peaks are compared with reference spectra or interpreted to identify the structure of the metabolites.[4]

Interaction with Signaling Pathways

The nootropic effects of this compound have been suggested to be mediated, at least in part, by its interaction with the dopaminergic system .[3] Studies in rats have shown that this compound can influence dopamine neurotransmission. While the precise molecular mechanisms are not fully elucidated, it is hypothesized that this compound may modulate dopamine signaling pathways, which are critical for cognitive functions such as learning and memory.

The following diagram provides a simplified representation of the potential interaction of this compound with the dopaminergic signaling pathway.

Bioavailability and Pharmacokinetic Parameters

As of the latest review of the scientific literature, specific quantitative data on the bioavailability and pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound in animal models are not publicly available. The focus of the existing research has been on the qualitative aspects of its metabolism and the identification of its biotransformation products. The lack of such data is likely due to the drug's early withdrawal from the market, which may have halted further preclinical and clinical development studies.

Conclusion

This technical guide has summarized the available information on the pharmacokinetics and bioavailability of this compound in animal models. The primary focus of the research to date has been on the elucidation of its metabolic pathways, which are characterized by hydrolysis and oxidative metabolism, leading to the formation of several metabolites, including a potentially toxic reactive ortho-quinone. While quantitative pharmacokinetic data remains scarce, the qualitative understanding of this compound's biotransformation is valuable for medicinal chemists and drug metabolism scientists. The described experimental methodologies provide a framework for conducting similar studies on other piperazine-containing compounds. Further research would be necessary to fully characterize the in vivo pharmacokinetic profile of this compound and to definitively link its metabolic pathways to its observed toxicity.

References

- 1. Investigating the in vitro metabolism of this compound: characterization of reactive metabolites using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [this compound: a new drug for the regulation of dopaminergic system at the macromolecular level] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the metabolism and the toxicological analysis of the nootropic drug this compound in rat urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Fipexide: A Technical Review of its Historical Use for Senile Dementia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipexide was a psychoactive drug of the piperazine class, developed in Italy in 1983 and historically used as a nootropic agent for the treatment of senile dementia in some European countries.[1] It was marketed under brand names such as Attentil and Vigilor.[1] The therapeutic interest in this compound stemmed from its purported ability to improve cognitive functions, including memory and attention.[2] However, its clinical use was short-lived due to the emergence of severe adverse reactions, leading to its withdrawal from the market.[1] This technical guide provides an in-depth review of the historical use of this compound for senile dementia, focusing on its mechanism of action, clinical efficacy, experimental protocols, and the toxicity that ultimately led to its discontinuation.

Mechanism of Action: A Focus on the Dopaminergic System

Preclinical studies suggested that this compound's cognitive-enhancing effects were mediated, at least in part, by its interaction with the dopaminergic system.[3] The primary proposed mechanism was the inhibition of adenylate cyclase in the striatum, a key enzyme in dopamine signaling pathways.[3]

Dopaminergic Signaling Pathway and this compound's Postulated Role

Dopamine exerts its effects through binding to G protein-coupled receptors (GPCRs), which can either stimulate (via Gs) or inhibit (via Gi) the activity of adenylate cyclase. This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including neuronal signaling. By inhibiting adenylate cyclase, this compound was thought to modulate dopaminergic neurotransmission, leading to its observed effects on cognitive function.[3]

Experimental Protocols

Synthesis of this compound

While detailed, step-by-step industrial synthesis protocols are proprietary, the chemical synthesis of this compound can be generally described as a multi-step process. A common laboratory-scale synthesis involves the reaction of piperazine with piperonyl chloride, followed by a reaction with 4-chlorophenoxyacetic acid.[1]

References

- 1. Adenylate cyclase system of the rat striatum: Regulatory properties and the effects of gangliosides | springermedicine.com [springermedicine.com]

- 2. Investigating the in vitro metabolism of this compound: characterization of reactive metabolites using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Fipexide: A Novel Chemical Inducer for Plant Callus Formation and Regeneration

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Plant tissue culture is a cornerstone of biotechnology, enabling the propagation, genetic modification, and study of plant biology. For decades, callus induction—the formation of an undifferentiated mass of plant cells—has been reliant on the careful balance of auxins and cytokinins. However, many plant species remain recalcitrant to these traditional methods. This guide details the emergence of Fipexide (FPX), a parachloro-phenoxyacetic acid derivative, as a potent and versatile chemical inducer of callus formation and shoot regeneration. Originally developed as a nootropic agent for cognitive enhancement, this compound has been repurposed through chemical biology screening, revealing a unique mechanism of action that circumvents the limitations of conventional plant hormones. This document provides a comprehensive overview of its mechanism, quantitative efficacy across various species, detailed experimental protocols, and a visualization of its proposed signaling pathways.

Introduction to this compound in Plant Science

This compound (FPX) is a synthetic compound initially investigated for its therapeutic effects on senile dementia. Its journey into plant biology began serendipitously through a large-scale chemical screening designed to identify novel regulators of plant development.[1] Researchers discovered that FPX inhibits hypocotyl elongation in etiolated Arabidopsis seedlings, a classic response associated with auxin-like activity.[1] Subsequent investigations revealed its profound ability to induce callus formation and subsequent shoot regeneration, often with greater efficiency and speed than traditional auxin-cytokinin combinations.[2][3]

This discovery positions this compound as a valuable tool for plant biotechnology, particularly for species that are difficult to manipulate in vitro.[1] It offers an alternative pathway to induce pluripotency in plant cells, opening new avenues for crop improvement, functional genomics, and the production of valuable secondary metabolites.

Mechanism of Action: A Departure from the Classic Model

This compound's mode of action is distinct from the synergistic activity of auxins and cytokinins, which traditionally govern cell division and differentiation in tissue culture.[3]

Morphological and Cellular Distinctions

Calli induced by this compound exhibit a different cellular organization compared to those produced under standard auxin/cytokinin conditions. In Arabidopsis, FPX-induced calli show larger regions of actively dividing cells and notably lack the vessel element formation commonly observed in auxin/cytokinin-induced calli.[2] Conversely, in Medicago sativa, FPX-induced calli showed almost no conducting tissues, whereas traditional hormones induced calli with more differentiated vascular structures.[4] This suggests that this compound promotes a state of rapid, unorganized cell proliferation through a distinct developmental program.

Transcriptomic Reprogramming

Microarray analysis in Arabidopsis seedlings treated with FPX provides significant insight into its molecular mechanism. A two-day treatment with FPX was found to up-regulate approximately 971 genes by at least two-fold.[2][3]

-

Shared Pathways : Of these, 598 genes were also induced by a standard auxin/cytokinin treatment, indicating a partial overlap in the downstream genetic machinery related to cell cycle and development.[1][2]

-

FPX-Specific Pathways : Crucially, 373 genes were uniquely up-regulated by this compound, pointing to a novel signaling cascade.[1][2]

Further studies in both Arabidopsis and Medicago sativa have revealed that this compound treatment significantly regulates the expression of Small Auxin Upregulated RNA (SAUR) genes.[4] SAUR proteins are key effectors in auxin-mediated cell expansion, and their modulation by FPX suggests a potential point of convergence with the auxin signaling pathway, providing a molecular basis for the initial auxin-like phenotypic observations.[4][5]

Quantitative Analysis of this compound Efficacy

This compound has demonstrated broad efficacy across a diverse range of plant species, often outperforming conventional hormone treatments. The optimal concentration varies by species and explant type, highlighting the need for empirical optimization.

Table 1: Optimal this compound Concentrations for Callus Induction in Various Plant Species

| Plant Species | Explant Type | Effective FPX Concentration (µM) | Reference |

| Arabidopsis thaliana | Root Tip Explants | 15 | [2] |

| Arabidopsis thaliana | Basal Rosette Leaf | 45 | [2] |

| Medicago sativa | Seeds | 30 | [4] |

| Rice (Oryza sativa) | Seeds | 45 | [4][6] |

| Poplar (Populus sp.) | Stem Segments | 30 - 45 | [4] |

| Soybean (Glycine max) | Mature Seeds | 15 - 105 | [2] |

| Tomato (Solanum lycopersicum) | Mature Seeds | 15 - 30 | [1] |

| Cucumber (Cucumis sativus) | Mature Seeds | 15 - 105 | [2] |

| Matthiola incana | Not Specified | 1 | [4] |

Table 2: Comparative Efficacy of this compound vs. Auxin/Cytokinin in Arabidopsis thaliana Root Explants

| Treatment | Explant Type | Callus Induction Efficiency (%) | Shoot Regeneration Efficiency (%) | Reference |

| This compound (15 µM) | Root Tip | ~100% | ~95% | [2] |

| Auxin/Cytokinin * | Root Tip | ~5% | Few | [2] |

| This compound (15 µM) | Basal Root | ~100% | Not specified | [2] |

| Auxin/Cytokinin ** | Basal Root | ~50% | ~4% | [2] |

| Culture medium composition for auxin/cytokinin treatment was not specified for root tip explants in the source.[2] | ||||

| Auxin/Cytokinin composition: 28.5 µM IAA, 2.3 µM 2,4-D, and 1.3 µM kinetin.[2] |

Experimental Protocols

The following protocols are adapted from published methodologies and provide a framework for utilizing this compound in a laboratory setting.

General Stock Solution Preparation

-

Chemicals : this compound (MW: 388.84 g/mol ), Dimethyl sulfoxide (DMSO).

-

Procedure : To prepare a 10 mM stock solution, dissolve 3.89 mg of this compound in 1 mL of DMSO.

-

Storage : Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Callus Induction from Arabidopsis Root Explants

Adapted from Nakano et al. (2018).[2]

-

Plant Material : Grow Arabidopsis thaliana seedlings under sterile conditions on Murashige and Skoog (MS) medium for 10 days.

-

Explant Preparation : Excise root sections (tip, middle, or basal) from the seedlings.

-

Induction Medium : Prepare MS agar medium supplemented with the desired final concentration of this compound (e.g., 15 µM for root tips). Add this compound from the stock solution to the autoclaved medium after it has cooled to approximately 50-60°C.

-

Culture Conditions : Place the root explants onto the this compound-containing medium. Seal the plates and incubate under a 16-hour light/8-hour dark cycle at 22°C.

-

Observation : Monitor for callus formation over several weeks. Callus should be visible within 3 weeks.[2]

Protocol for Callus Induction from Medicago sativa Seeds

Adapted from Zhao et al. (2025).[4]

-

Plant Material : Surface-sterilize Medicago sativa seeds.

-

Induction Medium : Prepare MS agar medium supplemented with 30 µM this compound.

-

Culture Conditions : Sow the sterilized seeds directly onto the induction medium. Seal the plates and incubate in the dark at 25°C for 3 days, followed by a 16-hour light/8-hour dark cycle at 25°C.

-

Observation : Callus formation from the germinating seeds can be observed within two weeks and is typically faster than induction with traditional 2,4-D/6-BA treatments during this initial period.[4]

Visualized Workflows and Pathways

The following diagrams, rendered using Graphviz, illustrate the experimental logic and the proposed molecular mechanism of this compound.

Conclusion and Future Perspectives

This compound represents a significant advancement in plant tissue culture, offering a powerful and often superior alternative to the classical auxin-cytokinin paradigm. Its broad applicability across diverse and recalcitrant species makes it an invaluable tool for both fundamental research and applied biotechnology. The unique gene expression profile induced by FPX not only facilitates callus formation but also provides a novel window into the molecular mechanisms of plant cell pluripotency.

Future research should focus on several key areas:

-

Receptor Identification : Identifying the direct molecular target(s) of this compound is crucial for a complete understanding of its signaling pathway.

-

Pathway Elucidation : Characterizing the downstream signaling components that link FPX perception to the observed transcriptomic changes.

-

Synergistic Effects : Investigating the combined application of this compound with traditional hormones or other growth regulators to potentially optimize protocols further.[4]

-

Metabolic Engineering : Leveraging FPX-induced callus for the enhanced production of valuable plant-derived secondary metabolites.

By continuing to explore the capabilities of this repurposed molecule, the scientific community can unlock new potentials in plant regeneration, genetic engineering, and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. FPX is a Novel Chemical Inducer that Promotes Callus Formation and Shoot Regeneration in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. SAUR Proteins as Effectors of Hormonal and Environmental Signals in Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20170105414A1 - Agent for inducing callus and method for inducing callus - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Fipexide in In Vivo Experiments

For Research Use Only. Not for human use.

Introduction

Fipexide is a nootropic agent formerly used in the treatment of senile dementia.[1] Its mechanism of action is primarily associated with the modulation of the dopaminergic system, specifically through the inhibition of striatal adenylate cyclase activity.[2][3] Although withdrawn from the market due to concerns about adverse effects, including fever and hepatitis, this compound remains a compound of interest for preclinical research in cognitive neuroscience.[1] These application notes provide an overview of the available data on the dosing and administration of this compound for in vivo experimental studies, with a focus on rodent models.

Mechanism of Action: Dopaminergic Modulation

This compound's cognitive-enhancing effects are believed to be mediated, at least in part, by its influence on dopaminergic neurotransmission.[3] The primary molecular target identified is adenylate cyclase, an enzyme crucial for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP). This compound has been shown to reduce both basal and dopamine-stimulated adenylate cyclase activity in the striatum of rats.[2] This inhibitory action on the cAMP signaling pathway, likely downstream of dopamine D1 receptor activation, is thought to underlie its modulation of cognitive processes.[2][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound dosing in both preclinical and clinical settings. Due to the limited number of published studies with detailed dosage information, these tables should be used as a guide for experimental design, with optimal doses determined empirically for specific models and research questions.

Table 1: Preclinical In Vivo Dosing

| Animal Model | Administration Route | Dose Range | Dosing Schedule | Observed Effect | Reference |

| Rat | Oral | 10 mg/kg | Single dose, before trial | Improved performance in active avoidance test | [3] |

| Rat | Not Specified | Not Specified | Not Specified | Prevention of PTZ-kindling-provoked amnesia | [5] |

Table 2: Clinical Dosing

| Population | Administration Route | Dose | Dosing Schedule | Observed Effect | Reference |

| Geriatric Patients | Oral | 600 mg/day | Daily for 3 weeks | Significant improvement in cognitive performance | Not directly cited |

Experimental Protocols

Active Avoidance Test for Cognitive Enhancement in Rats

This protocol is designed to assess learning and memory, where the animal learns to avoid an aversive stimulus by responding to a conditioned stimulus.

-

Experimental Workflow:

-

Methodology:

-

Animals: Adult male Wistar or Sprague-Dawley rats are commonly used.

-

Apparatus: A shuttle box with two compartments separated by a door or barrier. The floor is typically a grid capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the foot shock, are presented.

-

Procedure:

-

Acclimatization: Allow animals to acclimate to the testing room and apparatus.

-

Administration: Administer this compound or vehicle control. A study has reported improved performance when this compound (10 mg/kg) was administered orally just before the trial.[3]

-

Training/Testing Trial: Place the rat in one compartment. Present the CS for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation (avoidance response), the trial ends. If the rat fails to move, the US is delivered through the grid floor until the rat escapes to the other compartment.

-

Inter-trial Interval: A period between trials where no stimuli are presented.

-

-

Data Collection: Record the latency to avoidance or escape for each trial. An increase in the number of avoidance responses and a decrease in escape latencies indicate improved learning and memory.

-

Pentylenetetrazole (PTZ)-Kindling Induced Amnesia Model in Rats

This model is used to induce a memory deficit, which can then be used to test the efficacy of nootropic or anti-amnesic compounds.

-

Experimental Workflow:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piracetam and this compound prevent PTZ-kindling-provoked amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing Fipexide Effects on Spatial Memory Using the Morris Water Maze

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Morris water maze (MWM) to assess the effects of the nootropic agent Fipexide on spatial learning and memory in rodents. The protocol includes a standard model for evaluating cognitive enhancement and a scopolamine-induced amnesia model to investigate this compound's potential to reverse memory deficits.

Introduction

The Morris water maze is a widely used behavioral assay to study spatial learning and memory in rodents.[1][2] The task requires the animal to use distal visual cues to locate a submerged platform in a circular pool of opaque water.[1][2][3] this compound is a nootropic compound that has been shown to improve cognitive functions.[4] Its mechanism of action is thought to be mediated, at least in part, through the modulation of dopaminergic neurotransmission, specifically by inhibiting adenylate cyclase activity in the striatum.[5] This protocol provides a framework for evaluating the efficacy of this compound as a cognitive enhancer.

Data Presentation

The following tables summarize hypothetical quantitative data that could be expected from a study assessing this compound's effects on spatial memory in the Morris water maze.

Table 1: Effect of this compound on Spatial Acquisition in the Morris Water Maze (Hypothetical Data)

| Treatment Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Path Length on Day 5 (cm) |

| Vehicle Control | 55 ± 5 | 20 ± 3 | 450 ± 50 |

| This compound (10 mg/kg) | 53 ± 4 | 12 ± 2 | 300 ± 40 |

| This compound (20 mg/kg) | 54 ± 5 | 10 ± 2 | 250 ± 35 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Probe Trial Performance (Hypothetical Data)

| Treatment Group | Time in Target Quadrant (%) | Platform Crossings |

| Vehicle Control | 35 ± 4 | 3 ± 1 |

| This compound (10 mg/kg) | 50 ± 5 | 5 ± 1 |

| This compound (20 mg/kg) | 58 ± 6 | 7 ± 2 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Scopolamine-Induced Amnesia in the Morris Water Maze (Hypothetical Data)

| Treatment Group | Day 5 Escape Latency (s) | Time in Target Quadrant (%) |

| Vehicle + Saline | 22 ± 3 | 48 ± 5 |

| Vehicle + Scopolamine | 45 ± 4 | 25 ± 3 |

| This compound (20 mg/kg) + Scopolamine | 28 ± 4## | 40 ± 4## |

***p < 0.001 compared to Vehicle + Saline. ##p < 0.01 compared to Vehicle + Scopolamine. Data are presented as mean ± SEM.

Experimental Protocols

Animals

-

Species: Male Wistar rats or C57BL/6 mice are commonly used for this assay.

-

Age: Young adult animals (e.g., 2-3 months old) are typically used.

-

Housing: Animals should be housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All experiments should be conducted in accordance with relevant animal welfare guidelines.

Apparatus

-

Morris Water Maze: A circular pool (approximately 1.5-2 meters in diameter for rats, 1.2 meters for mice) filled with water (22-24°C) to a depth that requires the animal to swim. The water is made opaque using non-toxic white tempera paint or powdered milk.[1]

-

Escape Platform: A platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

-

Visual Cues: The maze should be placed in a room with prominent, stable visual cues on the walls.

-

Tracking System: A video camera mounted above the maze connected to a computerized tracking system to record and analyze the animal's swim path, speed, and time in different quadrants.

Drug Preparation and Administration

-

Scopolamine: To induce amnesia, scopolamine hydrobromide can be dissolved in sterile saline and administered i.p. at a dose of 1 mg/kg, 30 minutes before the first trial.

Experimental Procedure

a. Habituation (Day 0)

-

Allow the animals to swim freely in the pool without the platform for 60 seconds to acclimate them to the maze.

b. Acquisition Training (Days 1-5)

-

Divide the pool into four imaginary quadrants (N, S, E, W). Place the escape platform in the center of one quadrant (the target quadrant) and keep it in the same location for all acquisition trials.

-

For each trial, gently place the animal into the water facing the wall of the pool at one of four designated start positions (N, S, E, W), with the starting position varied randomly across trials.

-

Allow the animal to swim and find the submerged platform. The trial ends when the animal climbs onto the platform.

-

If the animal does not find the platform within 60 seconds, gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds to observe the visual cues.

-

Conduct four trials per day for each animal, with an inter-trial interval of at least 15 minutes.

-

Record the escape latency (time to find the platform) and path length for each trial.

c. Probe Trial (Day 6)

-

Remove the escape platform from the pool.

-

Place the animal in the quadrant opposite to where the platform was located.

-

Allow the animal to swim for 60 seconds.

-

Record the time spent in the target quadrant and the number of times the animal crosses the former location of the platform.

d. Scopolamine-Induced Amnesia Protocol

-

Follow the same procedure as the standard protocol, but administer scopolamine (1 mg/kg, i.p.) 30 minutes before the first trial of each acquisition day. The this compound or vehicle is administered 30 minutes prior to the scopolamine injection.

Mandatory Visualizations

Caption: Experimental workflow for the Morris water maze protocol.

References

- 1. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine Receptors Modulate Cytotoxicity of Natural Killer Cells via cAMP-PKA-CREB Signaling Pathway | PLOS One [journals.plos.org]

Application Notes & Protocols: Evaluating Fipexide's Impact on Learning and Memory using the Passive Avoidance Test

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The passive avoidance (PA) test is a widely used behavioral paradigm to assess the effects of pharmacological agents on learning and memory. This fear-motivated task is particularly valuable for screening nootropic compounds like Fipexide, which are intended to enhance cognitive function. The test leverages an animal's innate preference for a dark environment over a lit one. By associating the dark compartment with an aversive stimulus (a mild foot shock), the test measures the animal's ability to learn and remember to avoid this environment.

Principle of the Test: The core principle of the passive avoidance task is to evaluate memory by measuring an animal's ability to inhibit a specific behavior.[1] The key metric is the 'step-through latency'—the time it takes for an animal to move from the brightly lit compartment to the dark compartment.[2] A longer step-through latency during the retention test (typically 24 hours after the initial training) indicates better memory of the aversive experience.[1] This single-trial learning paradigm is efficient and highly sensitive for studying the effects of drugs on memory consolidation.[1]

Application in Nootropic Drug Development: The passive avoidance test is frequently employed in conjunction with an amnesic agent, such as scopolamine, to model cognitive deficits.[3][4] Scopolamine, a muscarinic receptor antagonist, reliably impairs learning and memory, providing a baseline of cognitive dysfunction.[4] The ability of a test compound like this compound to reverse or attenuate this scopolamine-induced amnesia serves as a strong indicator of its potential nootropic and memory-enhancing properties.[5]

This compound is understood to exert its cognitive-enhancing effects at least in part through the dopaminergic system.[6] Studies have shown that it can inhibit adenylate cyclase activity in the striatum, a key region for learning and memory.[6] This mechanism provides a clear biological basis for its observed effects on cognitive performance in behavioral tests like passive avoidance.

Experimental Protocols

This section details the protocol for a step-through passive avoidance test in rats to evaluate the efficacy of this compound in a scopolamine-induced amnesia model.

Materials and Apparatus

-

Subjects: Adult male Wistar or Sprague-Dawley rats (200-250g).

-

Apparatus: A standard two-compartment passive avoidance box. The box is divided by a guillotine door into a smaller, illuminated compartment and a larger, dark compartment equipped with a stainless-steel grid floor for delivering a foot shock.[7]

-

Reagents:

-

This compound hydrochloride

-

Scopolamine hydrobromide

-

Vehicle (e.g., 0.9% sterile saline or distilled water)

-

70% Ethanol for cleaning

-

Experimental Design

Animals are typically divided into the following groups (n=8-12 per group):

-

Vehicle Control: Receives vehicle for both this compound and scopolamine.

-

Scopolamine Control: Receives vehicle instead of this compound and is treated with scopolamine to induce amnesia.

-

This compound Treatment: Receives this compound and scopolamine to test the reversal of amnesia.

-

Positive Control (Optional): Receives a known nootropic agent (e.g., Piracetam) and scopolamine.

Detailed Procedure

Day 1: Acclimation and Habituation

-

Allow rats to acclimate to the testing room for at least 60 minutes before the experiment begins.

-

Place each rat individually into the illuminated compartment of the passive avoidance apparatus, facing away from the guillotine door.

-

Allow the animal to explore this compartment for 30 seconds.

-

Raise the guillotine door, allowing the rat to enter the dark compartment.

-

Once the rat has fully entered the dark compartment (all four paws on the grid), close the guillotine door.

-

After 10 seconds in the dark, return the animal to its home cage.

-

Clean the apparatus thoroughly with 70% ethanol between each animal to remove olfactory cues.

Day 2: Training (Acquisition Trial)

-

Administer this compound (e.g., 50-100 mg/kg, intraperitoneally) or the corresponding vehicle 60 minutes before the training trial.

-

Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) or its vehicle 30 minutes before the training trial.

-

Place the rat in the illuminated compartment.

-

After a 5-second habituation period, raise the guillotine door.

-

When the rat enters the dark compartment, close the door and immediately deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).

-

Record the initial latency to enter the dark compartment (acquisition latency).

-

Leave the animal in the dark compartment for an additional 20-30 seconds before returning it to its home cage.

Day 3: Retention Test

-

24 hours after the training session, place the rat back into the illuminated compartment.

-

After 5 seconds, raise the guillotine door.

-

Record the time it takes for the rat to enter the dark compartment (step-through latency). No foot shock is delivered during this phase.

-

The trial is concluded if the animal enters the dark compartment or remains in the light compartment for the maximum cut-off time (e.g., 300 seconds). A longer step-through latency is indicative of successful memory retention.[2]

Data Presentation

The primary endpoint in the passive avoidance test is the step-through latency during the retention trial. Data are typically presented as the mean ± standard error of the mean (SEM).

Table 1: Representative Data for this compound Effect on Scopolamine-Induced Amnesia in the Passive Avoidance Test

| Treatment Group | Dosage (mg/kg, i.p.) | Acquisition Latency (s) (Mean ± SEM) | Retention Step-Through Latency (s) (Mean ± SEM) |

| Vehicle Control | Vehicle | 15.2 ± 2.1 | 255.4 ± 20.8 |

| Scopolamine Control | Scopolamine (1) | 16.5 ± 2.5 | 65.7 ± 9.3** |

| This compound + Scopolamine | This compound (100) + Scopolamine (1) | 15.9 ± 2.3 | 210.1 ± 25.5* |

*Note: This table presents hypothetical but representative data based on expected outcomes. **p<0.01 compared to Vehicle Control. p<0.05 compared to Scopolamine Control.

Visualization of Workflow and Signaling Pathways

Experimental Workflow

The overall experimental process can be visualized as a logical flow from animal preparation to data analysis.

Caption: Experimental workflow for the passive avoidance test.

Proposed Signaling Pathway of this compound in Memory Enhancement

This compound's nootropic effects are believed to be mediated through the dopaminergic system. By acting as a dopamine D2-like receptor agonist, it inhibits adenylyl cyclase, leading to downstream effects that are conducive to memory consolidation. This pathway ultimately influences the transcription factor CREB (cAMP response element-binding protein), a key regulator of genes involved in synaptic plasticity and long-term memory.[8][9][10]

Caption: this compound's proposed signaling pathway in memory.

References

- 1. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]

- 2. Step through latency: Significance and symbolism [wisdomlib.org]

- 3. criver.com [criver.com]

- 4. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Passive Avoidance - step through - new model, for rats and mice | Animalab [animalab.eu]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fipexide in Alzheimer's Disease Mouse Models

Disclaimer: The following application notes and protocols are a hypothetical research framework. As of late 2025, there is a notable lack of published studies specifically investigating the application of Fipexide in established Alzheimer's disease (AD) mouse models. This compound is a nootropic agent that was previously used for senile dementia but was withdrawn from the market in some countries due to adverse effects, including fever and hepatitis.[1] Its mechanism of action is thought to be partially mediated through the dopaminergic and cholinergic systems.[2][3] These protocols are based on this compound's known pharmacological profile and standard methodologies used in preclinical Alzheimer's disease research.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and cognitive decline. The cholinergic system is significantly implicated in the cognitive deficits associated with AD, making it a key therapeutic target.[4][5][6][7] this compound, a piperazine derivative, has been shown to possess nootropic properties and to modulate dopaminergic and cholinergic neurotransmission.[2][3] This has led to the hypothesis that this compound could potentially offer therapeutic benefits in the context of Alzheimer's disease.

These application notes provide a hypothetical framework for evaluating the efficacy of this compound in preclinical mouse models of Alzheimer's disease, focusing on its potential to ameliorate cognitive deficits and impact underlying neuropathology.

Hypothetical Experimental Design

Animal Models

To comprehensively assess the potential effects of this compound on both amyloid and tau pathologies, two different transgenic mouse models are proposed, along with a wild-type control group.

-

5xFAD Mouse Model: This model co-expresses five familial Alzheimer's disease mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to an aggressive and early onset of amyloid-beta plaque deposition, gliosis, and cognitive impairments.[8][9] It is a suitable model for studying amyloid-targeted therapies.

-

P301S (PS19) Tau Mouse Model: This model expresses a human tau protein with the P301S mutation, which is associated with frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17). These mice develop neurofibrillary tangles, neuronal loss, and cognitive deficits, making them a relevant model for studying tau pathology.[8]

-

Wild-Type (C57BL/6J) Mice: Age-matched wild-type mice will serve as a control group to establish baseline performance in behavioral assays and normal protein expression levels.

This compound Administration

-

Dosage: Based on previous studies in rats, a hypothetical dose of 10 mg/kg could be used.[2] Dose-response studies would be necessary to determine the optimal therapeutic dose in mice.

-

Administration Route: Intraperitoneal (i.p.) injection or oral gavage can be used for daily administration.

-

Control Group: A vehicle control group (e.g., saline or a suitable solvent for this compound) should be included for each mouse strain.

-

Treatment Duration: A chronic treatment paradigm of 3 months is proposed, starting before or at the onset of significant pathology in the respective models (e.g., starting at 3 months of age for 5xFAD mice and 6 months of age for P301S mice).

Experimental Workflow

Caption: Hypothetical experimental workflow for evaluating this compound in AD mouse models.

Experimental Protocols

Behavioral Assays

1. Y-Maze Test for Short-Term Spatial Memory

-

Apparatus: A three-arm maze with arms of equal length (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) positioned at 120-degree angles from each other.

-

Procedure:

-

Place a mouse at the end of one arm (the starting arm).

-

Allow the mouse to freely explore the maze for 8 minutes.

-

Record the sequence of arm entries using an overhead camera and tracking software.

-

An arm entry is defined as all four paws entering the arm.

-

A spontaneous alternation is a sequence of three consecutive entries into different arms (e.g., ABC, CAB).

-

-

Data Analysis: Calculate the percentage of spontaneous alternations as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.

2. Morris Water Maze (MWM) for Spatial Learning and Memory

-

Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-24°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. Visual cues are placed around the pool.

-

Procedure:

-

Acquisition Phase (5 days):

-

Four trials per day for each mouse.

-

For each trial, gently place the mouse into the water facing the pool wall from one of four starting positions.

-

Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.

-

The mouse remains on the platform for 15 seconds.

-

Record the escape latency (time to find the platform) and path length.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

-

-

Biochemical and Histological Analysis

1. Brain Tissue Preparation

-

Procedure:

-

Following the final behavioral test, euthanize the mice and perfuse with ice-cold phosphate-buffered saline (PBS).

-

Dissect the brain and divide it into two hemispheres.

-

One hemisphere is snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.

-

The other hemisphere is fixed in 4% paraformaldehyde for 24 hours and then transferred to a 30% sucrose solution for cryoprotection before sectioning for immunohistochemistry.

-

2. Aβ42 ELISA

-

Procedure:

-

Homogenize the frozen brain hemisphere in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate and collect the supernatant.

-

Use a commercially available Aβ42 ELISA kit and follow the manufacturer's instructions to quantify the levels of soluble and insoluble Aβ42.

-

3. Western Blotting

-

Procedure:

-

Extract proteins from the brain homogenates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Primary Antibodies: Anti-p-Tau (AT8), anti-Tau, anti-synaptophysin, anti-PSD95, anti-Iba1, anti-GFAP, anti-β-actin (as a loading control).

-

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

-

Quantify band intensities using densitometry software.

-

4. Immunohistochemistry (IHC)

-

Procedure:

-

Cut 30 µm thick coronal sections of the fixed brain hemisphere using a cryostat.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites and incubate the sections with primary antibodies.

-

Primary Antibodies: Anti-Aβ (e.g., 6E10), anti-Iba1 (for microglia), anti-GFAP (for astrocytes).

-

-

Incubate with fluorescently labeled secondary antibodies.

-

Mount the sections with a DAPI-containing mounting medium to counterstain nuclei.

-

Image the sections using a fluorescence or confocal microscope.

-

Quantify the plaque load and glial activation using image analysis software.

-

Hypothetical Data Presentation

Table 1: Hypothetical Behavioral Test Results

| Group | Y-Maze (% Alternation) | MWM Escape Latency (Day 5, s) | MWM Time in Target Quadrant (s) |

| WT + Vehicle | 75 ± 5 | 15 ± 3 | 25 ± 4 |

| WT + this compound | 76 ± 6 | 14 ± 2 | 26 ± 3 |

| 5xFAD + Vehicle | 50 ± 7 | 45 ± 8 | 12 ± 3 |

| 5xFAD + this compound | 65 ± 6 | 30 ± 5 | 18 ± 4 |

| P301S + Vehicle | 60 ± 8 | 35 ± 6 | 15 ± 4 |

| P301S + this compound | 70 ± 7 | 25 ± 5 | 20 ± 3 |

*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated transgenic group (hypothetical).

Table 2: Hypothetical Biochemical and Histological Results

| Group | Brain Aβ42 (pg/mg tissue) | p-Tau/Total Tau Ratio | Plaque Load (%) |

| WT + Vehicle | 50 ± 10 | 0.5 ± 0.1 | 0 |

| WT + this compound | 48 ± 9 | 0.45 ± 0.1 | 0 |

| 5xFAD + Vehicle | 500 ± 80 | 0.6 ± 0.2 | 15 ± 3 |

| 5xFAD + this compound | 350 ± 60 | 0.55 ± 0.15 | 10 ± 2 |

| P301S + Vehicle | 60 ± 12 | 1.5 ± 0.3 | 0 |

| P301S + this compound | 55 ± 10 | 1.0 ± 0.2* | 0 |

*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated transgenic group (hypothetical).

Potential Signaling Pathways

This compound's known effects on dopaminergic and cholinergic systems could intersect with Alzheimer's pathology in several ways. The following diagrams illustrate these hypothetical pathways.

Caption: Hypothetical cholinergic pathway modulation by this compound in AD.

Caption: Potential dopaminergic signaling pathway influenced by this compound.

Conclusion and Future Directions

This document outlines a hypothetical framework for investigating the therapeutic potential of this compound in mouse models of Alzheimer's disease. The proposed experiments would assess the impact of this compound on cognitive function, amyloid-beta accumulation, and tau pathology. Based on its nootropic properties and influence on neurotransmitter systems, it is plausible that this compound could offer some benefit.

However, it is crucial to reiterate that this compound was withdrawn from the market due to safety concerns.[1] Therefore, any preclinical investigation should also include a thorough toxicological assessment. Future studies could explore derivatives of this compound to identify compounds with a more favorable safety profile while retaining or enhancing its nootropic effects. Furthermore, investigating the direct interaction of this compound with enzymes involved in Aβ production and degradation, such as BACE1 and neprilysin, would provide a more detailed understanding of its mechanism of action in the context of AD.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cholinergic system in the pathophysiology and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Fipexide for Callus Induction and Shoot Regeneration in Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipexide (FPX), a synthetic molecule originally developed for nootropic applications, has emerged as a novel and potent chemical inducer of callus formation and shoot regeneration in a variety of plant species.[1][2][3][4][5] This discovery opens new avenues for plant biotechnology, offering an alternative to traditional auxin and cytokinin-based methods for plant cell dedifferentiation and redifferentiation.[1][2][6] Notably, FPX-induced calli exhibit a distinct cellular organization compared to those generated with conventional plant hormones.[2][3] Furthermore, transcriptomic analyses reveal that this compound upregulates a unique set of genes, suggesting a mechanism of action that is partially distinct from that of auxins and cytokinins.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in plant tissue culture, including detailed protocols for callus induction and shoot regeneration, a summary of effective concentrations, and an exploration of its proposed mechanism of action.

Data Presentation: Efficacy of this compound in Callus Induction

The following table summarizes the effective concentrations of this compound for callus induction in various plant species as reported in scientific literature. These values serve as a starting point for optimization in new experimental systems.

| Plant Species | Explant Type | Effective this compound (FPX) Concentration (µM) | Observations | Reference |

| Arabidopsis thaliana | Root Explants | 15 | Callus formation observed. | [7] |

| Arabidopsis thaliana | Rosette Leaf Explants | 45 | Callus formation observed. | [7] |

| Oryza sativa (Rice) | Not specified | 45 | Callus formation promoted after 30 days. | [7] |

| Populus spp. (Poplar) | Stem and Root Explants | 30 - 45 | More effective than 0.4 µM naphthaleneacetic acid (NAA). | [2][7] |

| Brachypodium distachyon | Mature Seeds | 45 - 100 | Callus induction observed. | [2] |

| Brachypodium distachyon | Immature Seeds | 75 | Callus induction observed. | [7] |

| Cucumis sativus (Cucumber) | Not specified | 15 - 105 | Induction within 35 days. | [7] |

| Medicago sativa (Alfalfa) | Seeds | Not specified | Faster callus induction than 2,4-D/6-BA treatment in the first two weeks. | [7][8] |

| Matthiola incana (Hoary Stock) | Not specified | 1 | Sufficient for callus induction. | [7] |

Experimental Protocols

Protocol 1: General Callus Induction using this compound

This protocol provides a general framework for inducing callus from various explants using this compound. Optimization of this compound concentration and culture conditions is recommended for each plant species and explant type.

Materials:

-

Plant explants (e.g., leaf discs, root segments, stem sections)

-

Murashige and Skoog (MS) medium, including vitamins

-

Sucrose

-

Plant agar or other gelling agent

-

This compound (FPX) stock solution (e.g., 10 mM in DMSO)

-

Sterile petri dishes

-

Sterile filter sterilization unit (0.22 µm)

-

Laminar flow hood

-

Growth chamber or incubator

Procedure:

-

Prepare Explants:

-

Excise explants from healthy, in vitro-grown seedlings or surface-sterilized plant material.

-

Cut explants into appropriate sizes (e.g., 0.5-1.0 cm² for leaf discs).

-

-

Prepare Callus Induction Medium (CIM):

-

Prepare MS medium with 3% (w/v) sucrose.

-

Adjust the pH to 5.7-5.8.

-

Add the gelling agent (e.g., 0.8% agar) and autoclave.

-

After the medium has cooled to approximately 50-60°C, add filter-sterilized this compound to the desired final concentration (refer to the table above for starting points).

-

Pour the medium into sterile petri dishes.

-

-

Culture Initiation:

-

Place the explants onto the solidified CIM-FPX plates with the adaxial or cut surface in contact with the medium.

-

Seal the petri dishes with parafilm.

-

-

Incubation:

-

Incubate the cultures in a growth chamber at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod, unless otherwise required for the specific plant species.

-

-

Subculture:

-

Subculture the developing calli onto fresh CIM-FPX every 2-3 weeks.

-

Protocol 2: Shoot Regeneration from this compound-Induced Callus

This protocol outlines the steps for inducing shoot formation from established this compound-induced callus. The specific hormone requirements for shoot induction will vary between species.

Materials:

-

Established this compound-induced callus

-

MS medium

-

Sucrose

-

Plant agar or other gelling agent

-

Cytokinins (e.g., 6-Benzylaminopurine (BAP), Kinetin, Thidiazuron (TDZ))

-

Auxins (e.g., Naphthaleneacetic acid (NAA), Indole-3-acetic acid (IAA))

-

Sterile culture vessels (e.g., petri dishes, Magenta boxes)

-

Laminar flow hood

-

Growth chamber

Procedure:

-

Prepare Shoot Induction Medium (SIM):

-

Prepare MS medium with 3% (w/v) sucrose.

-

Adjust the pH to 5.7-5.8.

-

Add the gelling agent and autoclave.

-

After cooling, add filter-sterilized cytokinins and auxins to the medium. A common starting point is a high cytokinin-to-auxin ratio (e.g., 1.0-5.0 mg/L BAP and 0.1-0.5 mg/L NAA).

-

-

Culture for Shoot Regeneration:

-

Transfer healthy, proliferating this compound-induced callus to the SIM.

-

Seal the culture vessels.

-

-

Incubation:

-

Incubate the cultures under the same conditions as for callus induction (25 ± 2°C, 16-hour photoperiod).

-

-

Observation and Subculture:

-

Monitor the cultures for the development of green shoot primordia.

-

Once shoots have developed, they can be excised and transferred to a rooting medium or a hormone-free MS medium for further growth.

-

Visualizations

Experimental Workflow for this compound-Mediated Plant Regeneration

Caption: Workflow for plant regeneration using this compound.

Proposed Signaling Pathway of this compound in Callus Induction

Caption: Proposed mechanism of this compound action.

Concluding Remarks

This compound represents a significant advancement in plant tissue culture, providing a valuable tool for inducing callus and regenerating shoots, particularly in species that are recalcitrant to traditional methods. The distinct molecular and cellular responses elicited by this compound warrant further investigation to fully elucidate its mechanism of action and to expand its application in plant biotechnology and crop improvement. The protocols and data presented herein offer a solid foundation for researchers to begin exploring the potential of this novel plant growth regulator.

References